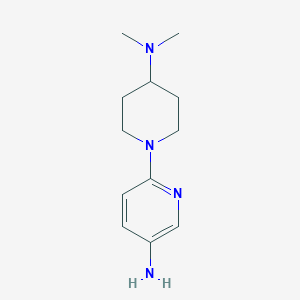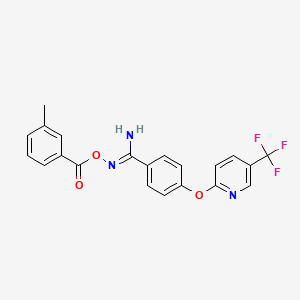![molecular formula C11H22N2O3 B6352321 Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate CAS No. 1154386-53-4](/img/structure/B6352321.png)
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate” is a synthetic compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 . It is also known as "Butanoic acid, 3-[[2-(4-morpholinyl)ethyl]amino]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H22N2O3 . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, or X-ray crystallography, which are not mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
The compound "Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate" is associated with the synthesis of key intermediates in pharmaceutical research. For example, it has been used in the synthesis of the key intermediate of the anti-HCV drug simeprevir, involving bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis processes (An Chenhon, 2015).
Reactions with Amines
The compound demonstrates reactivity with primary and secondary amines, leading to the formation of phosphoryl-amino butenes and iminobutanes, or enamines, depending on the nature of the amine (N. Khusainova et al., 2005).
Chemical Transformations
Enamine Chemistry
The compound is involved in the transformation of cyclohexanones to enaminones, which are further reduced to yield α,β-unsaturated aldehydes, showcasing its role in the synthesis of complex organic molecules (S. Carlsson & S. Lawesson, 1982).
Antiproliferative Properties
Derivatives of the compound, especially morpholino derivatives, have been explored for their antiproliferative properties against cancer cells, indicating its potential in therapeutic applications (G. Roma et al., 1998).
Mecanismo De Acción
Target of Action
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is a complex organic compound with a molecular formula of C11H22N2O3 Compounds with a similar morpholine moiety have been known to serve as an important lysosome-targeting group .
Mode of Action
Compounds containing a morpholine group have been used in the synthesis of fluorescent probes for monitoring ph changes in living cells . This suggests that the compound may interact with its targets to induce observable changes in the cellular environment.
Result of Action
Similar compounds have been used in the synthesis of a variety of antimicrobial agents , suggesting potential antimicrobial activity.
Análisis Bioquímico
Biochemical Properties
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol. Additionally, this compound can interact with proteins containing amine-reactive sites, leading to potential modifications of protein structure and function .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. These interactions can lead to alterations in gene expression, affecting cellular metabolism and function. For example, this compound may enhance or inhibit the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, this compound may inhibit the activity of esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Conversely, it may activate certain kinases by facilitating their phosphorylation, leading to downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular toxicity, organ damage, or systemic toxicity. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by esterases, resulting in the formation of its corresponding carboxylic acid and alcohol. Additionally, it may undergo further metabolic reactions, such as oxidation or conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects. For example, this compound may localize to the nucleus and interact with transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 3-(2-morpholin-4-ylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(9-11(14)15-2)12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRSGKGZAKOLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)